
2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is a chemical compound with the molecular formula C10H8N4 and a molecular weight of 184.20 . It is intended for research use only and not for diagnostic or therapeutic use .
Molecular Structure Analysis
The InChI code for “2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is 1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, it is recommended to use specialized software or tools.Physical And Chemical Properties Analysis
“2-(4-methyl-1H-pyrazol-1-yl)nicotinonitrile” is a solid at room temperature . The compound has a molecular weight of 184.20 . For more detailed physical and chemical properties, it is recommended to refer to a material safety data sheet (MSDS) or similar resources.Wissenschaftliche Forschungsanwendungen
Heterocyclic Compound Synthesis
2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile serves as a key building block in the synthesis of various heterocyclic compounds. Its derivatives, including 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones (DCNP), have shown valuable reactivity, making them useful in creating a broad spectrum of heterocycles like pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, and spiropyrans. This extensive applicability in heterocyclic chemistry underscores its significance in synthesizing dyes and diverse classes of heterocyclic compounds under mild conditions, expanding the horizons of synthetic organic chemistry and material sciences (Gomaa & Ali, 2020).
Antimicrobial and Anticancer Applications
Compounds containing the pyrazole moiety, such as 2-(4-Methyl-1H-pyrazol-1-yl)nicotinonitrile, are recognized for their potent medicinal properties. Methyl-substituted pyrazoles, in particular, have demonstrated significant biological activities, including antimicrobial and anticancer effects. These attributes point towards their potential in developing new therapeutic agents, reflecting the importance of pyrazole derivatives in medicinal chemistry (Sharma et al., 2021).
Neuroprotective Properties
Recent studies have highlighted the neuroprotective properties of pyrazoline derivatives, suggesting their utility in treating neurodegenerative diseases such as Alzheimer's and Parkinson's. By investigating the structure-activity relationships (SARs) and conducting molecular docking simulations, researchers have identified pyrazolines as promising candidates for managing neurodegenerative disorders, owing to their ability to inhibit enzymes like acetylcholinesterase (AChE) and monoamine oxidase (MAO), which are targets in Alzheimer's and Parkinson's disease treatments (Ahsan et al., 2022).
Environmental and Agricultural Applications
In addition to their pharmaceutical applications, pyrazole derivatives have found relevance in environmental and agricultural contexts. For instance, fipronil, a phenyl-pyrazole insecticide, and its degradation by microorganisms illustrate the environmental impact and biodegradation pathways of pyrazole-containing compounds. Understanding the biodegradation mechanisms can lead to the development of more environmentally friendly pesticides and strategies for mitigating pollution (Zhou et al., 2021).
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection . For detailed safety and hazard information, it is recommended to refer to a material safety data sheet (MSDS) or similar resources.
Wirkmechanismus
Target of Action
Similar compounds have been found to interact withNicotinamide phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting step of the NAD+ salvage pathway .
Mode of Action
It’s plausible that it may interact with its target in a manner similar to related compounds, potentially influencing the activity of nampt .
Biochemical Pathways
The compound likely affects the NAD+ salvage pathway , given the potential interaction with NAMPT . This pathway plays a pivotal role in many biological processes, including metabolism and aging .
Result of Action
The activation of nampt, if it is indeed the target, could have therapeutic implications for a diverse array of diseases .
Eigenschaften
IUPAC Name |
2-(4-methylpyrazol-1-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-8-6-13-14(7-8)10-9(5-11)3-2-4-12-10/h2-4,6-7H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNJLOERNRQNJBE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=C(C=CC=N2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00649231 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1119391-07-9 |
Source


|
| Record name | 2-(4-Methyl-1H-pyrazol-1-yl)pyridine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00649231 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



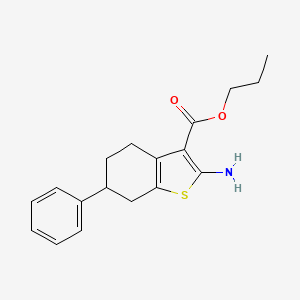
![2-Amino-6-tert-pentyl-N-p-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1344397.png)
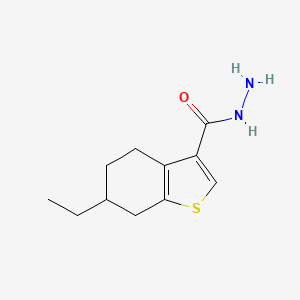

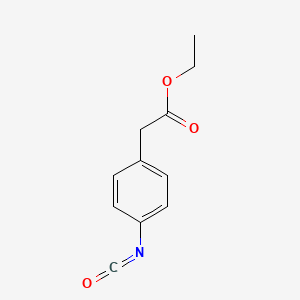
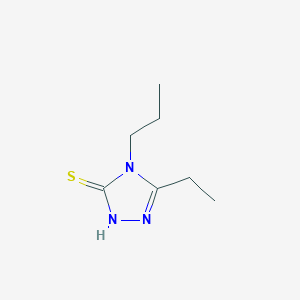

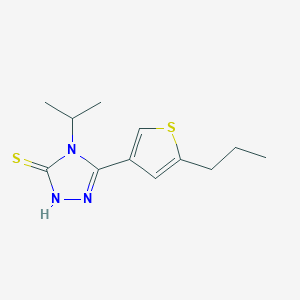
![4-allyl-5-[1-(2,5-dichlorophenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344415.png)

![4-ethyl-5-[5-methyl-4-(4-methylphenyl)thien-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1344417.png)
